molecular formula C14H8BrCl B3253288 9-Bromo-10-chloroanthracene CAS No. 22273-72-9

9-Bromo-10-chloroanthracene

Cat. No.: B3253288
CAS No.: 22273-72-9
M. Wt: 291.57 g/mol
InChI Key: CUCKMYLUBLINBI-UHFFFAOYSA-N
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Description

9-Bromo-10-chloroanthracene (: 22273-72-9) is an advanced organic building block with the molecular formula C 14 H 8 BrCl and a molecular weight of 291.57 g/mol. This halogenated anthracene derivative is valued in research for its role as a versatile synthetic intermediate, particularly in the development of complex polycyclic aromatic systems . Research Applications and Synthetic Value The compound serves as a crucial precursor in organic synthesis. Its structure, featuring both bromo and chloro substituents on the anthracene core, allows for sequential and selective cross-coupling reactions. This makes it highly useful for constructing novel organic materials, such as those explored for organic light-emitting diodes (OLEDs) . Furthermore, the 9,10-disubstituted anthracene scaffold is a prominent diene in Diels-Alder cycloaddition reactions, a key method for synthesizing complex, three-dimensional structures like 9,10-dihydro-9,10-ethanoanthracene derivatives . Such structures are of significant interest in medicinal chemistry; for instance, related ethanoanthracene-based compounds are being investigated for their potent antiproliferative activity against cancer cell lines, including Burkitt's lymphoma . The synthetic procedure for related compounds, such as this compound, is recognized as a satisfactory method that provides target compounds in high yield, underscoring its reliability in laboratory synthesis . This product is provided for chemical research and development purposes. It is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

9-bromo-10-chloroanthracene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8BrCl/c15-13-9-5-1-3-7-11(9)14(16)12-8-4-2-6-10(12)13/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUCKMYLUBLINBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C3C=CC=CC3=C2Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8BrCl
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-Bromo-10-chloroanthracene typically involves the halogenation of anthracene. One common method is the sequential bromination and chlorination of anthracene. For instance, anthracene can be brominated using bromine in the presence of a catalyst such as iron(III) bromide to yield 9-bromoanthracene. This intermediate can then be chlorinated using chlorine gas or other chlorinating agents like phosphorus pentachloride to produce this compound .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale halogenation reactions under controlled conditions to ensure high yield and purity. The use of efficient catalysts and optimized reaction parameters is crucial for industrial synthesis.

Chemical Reactions Analysis

Types of Reactions: 9-Bromo-10-chloroanthracene can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form anthraquinone derivatives.

    Reduction Reactions: Reduction can lead to the formation of dihydroanthracene derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are commonly employed.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Major Products:

    Substitution Reactions: Products include various substituted anthracenes depending on the substituent introduced.

    Oxidation Reactions: Major products are anthraquinone derivatives.

    Reduction Reactions: Products include dihydroanthracene derivatives.

Scientific Research Applications

Key Applications

  • Organic Synthesis
    • Intermediate in Synthesis : 9-Bromo-10-chloroanthracene serves as an important intermediate for synthesizing other functionalized aromatic compounds. Its halogen substituents allow for selective reactions that can lead to the formation of diverse derivatives.
    • Reactivity Studies : Research has shown that this compound can react with various nucleophiles, leading to the formation of new compounds. The unique reactivity patterns due to the bromine and chlorine atoms are exploited in synthetic chemistry.
  • Materials Science
    • Organic Electronics : The compound is utilized in the development of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its electronic properties are favorable for charge transport, making it a candidate for enhancing device performance.
    • Graphene Nanoribbons : Recent studies have investigated the incorporation of this compound into graphene nanoribbons (GNRs), highlighting its potential in electronic applications. The compound's ability to modify the electronic properties of GNRs through heteroatom substitution has been explored using advanced techniques like atomic force microscopy (AFM) and scanning tunneling microscopy (STM) .
  • Chemical Sensing
    • Sensor Development : The compound's reactivity makes it suitable for developing chemical sensors. By modifying its structure, researchers can create sensors that are sensitive to specific environmental changes or chemical exposures .

Data Table: Comparison with Related Compounds

Compound NameStructure CharacteristicsUnique Features
This compoundBromine at position 9, Chlorine at position 10Diverse reactivity patterns due to dual halogenation
AnthraceneParent structure without halogensBase structure for halogenated derivatives
9-ChloroanthraceneChlorine at position 9Lacks bromine; different reactivity profile
9-BromoanthraceneBromine at position 9No chlorine; different substitution patterns
9,10-DichloroanthraceneTwo chlorines at positions 9 and 10Increased polarity and potential reactivity
PyreneFour fused benzene ringsDifferent electronic properties due to larger size

Case Studies

  • Synthesis of Functionalized Aromatics
    • A study demonstrated the use of this compound as a precursor in synthesizing new polycyclic aromatic hydrocarbons with tailored electronic properties. The reactions were monitored using NMR spectroscopy, confirming the formation of desired products through selective substitutions.
  • Integration into Electronic Devices
    • Research on OLEDs incorporating this compound showed significant improvements in efficiency compared to devices using non-halogenated analogs. The enhanced charge transport characteristics attributed to its unique structure were analyzed through current-voltage measurements.
  • Graphene Nanoribbon Modifications
    • In a groundbreaking study, scientists used this compound to dope graphene nanoribbons, leading to improved conductivity and stability under operational conditions. This was validated through AFM imaging and electrical characterization techniques .

Mechanism of Action

The mechanism of action of 9-Bromo-10-chloroanthracene in its applications is primarily based on its ability to absorb and emit light. The bromine and chlorine substitutions at the 9th and 10th positions of the anthracene ring system influence the electronic properties of the molecule, altering its absorption and emission spectra. This makes it suitable for use in photophysical applications such as OLEDs and photon upconversion systems .

Comparison with Similar Compounds

Comparison with Similar Compounds

9,10-Dibromoanthracene

  • Structure : Bromine substituents at both 9- and 10-positions.
  • Properties : Higher molecular weight (344.02 g/mol) compared to 9-bromo-10-chloroanthracene (283.54 g/mol). Exhibits strong fluorescence quenching and is used in organic semiconductors .
  • Hazards : Classified as toxic to aquatic life (H400, H410) and a skin/eye irritant (H315, H319) .
  • Applications : Key precursor in synthesizing luminescent materials and organic electronics .

9-Chloroanthracene

  • Structure : Single chlorine substituent at the 9-position.
  • Properties : Lower molecular weight (212.67 g/mol) and reduced steric hindrance compared to the bromo-chloro derivative. Less reactive in Suzuki couplings due to chlorine’s weaker leaving-group ability.
  • Hazards : Irritant (H315, H319) but lacks aquatic toxicity warnings .
  • Applications : Intermediate in dyes and polycyclic aromatic hydrocarbon (PAH) research .

10-Bromo-9-anthracenecarbaldehyde

  • Structure : Bromine at position 10 and an aldehyde group at position 7.
  • Properties : The aldehyde group enhances polarity, improving solubility in polar solvents. Molecular weight: 285.14 g/mol .
  • Applications : Used in synthesizing Schiff bases or as a ligand in coordination chemistry .

9-Bromo-10-methylanthracene

  • Structure : Bromine at position 9 and a methyl group at position 10.
  • Properties : Methyl group introduces steric hindrance, reducing reactivity in substitution reactions. Molecular weight: 271.15 g/mol .
  • Applications : Building block for sterically hindered PAHs in materials science .

9-Bromo-10-(phenyl-d5)anthracene

  • Structure : Deuterated phenyl group at position 10.
  • Properties: Isotopic labeling makes it valuable in mass spectrometry and NMR studies. Similar molecular weight to non-deuterated analogs .
  • Applications : Analytical standard for quantifying PAHs in environmental samples .

Data Tables

Table 1: Structural and Physical Properties Comparison

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Applications
This compound C₁₄H₈BrCl 283.54 Br (9), Cl (10) Organic synthesis, optoelectronics
9,10-Dibromoanthracene C₁₄H₈Br₂ 344.02 Br (9, 10) Semiconductors, luminescent materials
9-Chloroanthracene C₁₄H₉Cl 212.67 Cl (9) Dye intermediates
10-Bromo-9-anthracenecarbaldehyde C₁₅H₉BrO 285.14 Br (10), CHO (9) Coordination chemistry

Table 2: Hazard Profiles

Compound Hazard Classifications (CLP) Key Risks
This compound Not explicitly listed; inferred similar to dihalogenated PAHs Likely irritant and aquatic toxicity
9,10-Dibromoanthracene H315, H319, H335, H400, H410 Skin/eye irritation, aquatic toxicity
9-Chloroanthracene H315, H319 Skin/eye irritation

Biological Activity

9-Bromo-10-chloroanthracene is a halogenated derivative of anthracene, a polycyclic aromatic hydrocarbon (PAH). This compound, characterized by its molecular formula C14H8BrClC_{14}H_8BrCl and molecular weight of 291.57 g/mol, has garnered attention due to its potential biological activities and applications in various fields, including organic electronics and photonics. Understanding its biological activity is crucial for assessing its safety and potential therapeutic uses.

The synthesis of this compound typically involves bromination and chlorination processes. Notably, one method includes the reaction of 9-bromoanthracene with sulfuryl dichloride in chlorobenzene, achieving high yields (96%) under controlled conditions . The presence of bromine and chlorine substituents significantly influences the compound's reactivity and interaction with biological systems.

Biological Activity Overview

The biological activity of halogenated PAHs, including this compound, has been a subject of research due to their potential mutagenic and carcinogenic properties. Studies have shown that similar compounds can interact with DNA and other cellular macromolecules, leading to genotoxic effects. The following sections summarize key findings related to the biological activity of this compound.

Mutagenicity and Carcinogenicity

Research indicates that halogenated PAHs can exhibit mutagenic properties. For instance, studies on related compounds have demonstrated their ability to induce mutations in bacterial systems and exhibit tumorigenic effects in animal models . The structure-activity relationship (SAR) analysis suggests that the presence of halogen atoms enhances the reactivity of these compounds towards biological macromolecules, potentially leading to DNA adduct formation.

Phototoxicity

The phototoxic effects of halogenated anthracenes have been documented, with studies indicating that photoirradiation can induce lipid peroxidation in cellular membranes. This process is associated with oxidative stress and subsequent cellular damage, which may contribute to carcinogenesis . The ability of this compound to generate reactive oxygen species (ROS) upon UV exposure warrants further investigation into its phototoxic potential.

Case Studies

  • Case Study on Mutagenicity :
    A study investigated the mutagenic effects of various halogenated PAHs, including derivatives similar to this compound. The results indicated significant mutagenic activity in Ames tests, suggesting that these compounds could pose a risk for genetic mutations leading to cancer .
  • Phototoxic Effects :
    Another research effort focused on the phototoxicity of halogenated PAHs in the presence of lipids. It was found that upon UVA irradiation, compounds like this compound could induce lipid peroxidation at varying levels, indicating potential cytotoxic effects .

Data Table: Biological Activity Summary

Biological Activity Findings
MutagenicityInduces mutations in bacterial systems; potential for DNA adduct formation
CarcinogenicityTumorigenic effects observed in animal models; structure-activity relationships suggest increased risk due to halogenation
PhototoxicityInduces lipid peroxidation upon UVA exposure; generates reactive oxygen species

Q & A

Basic: What are the recommended synthetic routes for 9-bromo-10-chloroanthracene, and how do reaction conditions influence product purity?

Answer:

  • Direct halogenation : Anthracene derivatives are often synthesized via electrophilic substitution. For example, bromination using bromodimethylsulfonium bromide (BDMS) in CH₂Cl₂ at room temperature yields 9,10-dibromoanthracene . Chlorination can follow using phosphoryl chloride (POCl₃) under controlled conditions to introduce the chloro substituent .
  • Sequential halogenation : Adjusting stoichiometry and reaction time is critical. Excess bromine or chlorine may lead to over-halogenation, requiring purification via column chromatography (silica gel, hexane/ethyl acetate) .
  • Safety note : Reactions releasing HBr gas require NaOH traps and fume hoods .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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